2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Description

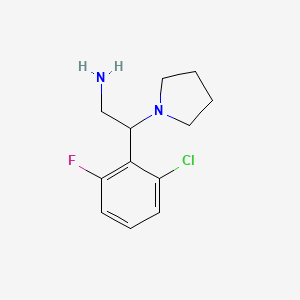

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a substituted ethanamine derivative featuring a pyrrolidine ring and a halogenated phenyl group. The compound’s structure includes a 2-chloro-6-fluorophenyl moiety attached to an ethanamine backbone, with the amine nitrogen further substituted by a pyrrolidine ring (a five-membered cyclic secondary amine).

The chloro and fluoro substituents at the ortho positions on the phenyl ring may influence steric and electronic properties, while the pyrrolidine group contributes to basicity and solubility characteristics.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIIAFWOVYXJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 927976-52-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16ClFN2

- Molecular Weight : 242.72 g/mol

- LogP : 4.2117

- Polar Surface Area : 16.6751 Ų

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and oncology.

1. Neuropharmacological Activity

Studies have shown that derivatives of pyrrolidine compounds often demonstrate significant effects on neurotransmitter systems. The specific activity of this compound may be linked to its interaction with serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

2. Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent:

- Case Study : A study involving modifications of similar compounds demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The antiproliferative activity was attributed to the structural features that enhance binding affinity to target proteins involved in cell proliferation pathways .

The mechanism by which this compound exerts its effects may involve:

- Receptor Binding : The compound's structure suggests that it may act as a ligand for specific receptors involved in neurotransmission or tumor suppression.

- Signal Transduction Pathways : It may influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuropharmacological | Potential modulation of serotonin receptors | |

| Anticancer | Cytotoxicity against HeLa cells | |

| Anticonvulsant | Activity in animal models |

Case Studies

- Neuropharmacology : In a controlled study, the compound demonstrated significant effects on behavior in rodent models, suggesting its potential utility in treating mood disorders.

- Cancer Research : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing promising results comparable to existing chemotherapeutics .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

Case Studies

- Dopaminergic Activity : Research indicates that compounds with similar structures exhibit dopaminergic activity, which can be beneficial in treating disorders like Parkinson's disease and schizophrenia. For instance, studies have shown that modifications in the phenyl ring can enhance binding affinities to dopamine receptors, indicating a pathway for developing new antipsychotic medications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.

Synthesis Examples

- Synthesis of Antidepressants : The compound can be utilized in synthesizing novel antidepressants by modifying the pyrrolidine moiety to enhance selectivity for serotonin receptors.

The biological activity of this compound has been explored through various assays that evaluate its efficacy against different biological targets.

Biological Assays

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against Gram-positive bacteria at low concentrations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine with five structurally related compounds, highlighting key differences in substituents, molecular weight, and physicochemical properties.

Key Comparisons and Implications

Substituent Effects on Bioactivity

- Halogen Position : The ortho-chloro and fluoro substituents in the target compound likely enhance steric hindrance compared to para-substituted analogs (e.g., 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine). This may reduce metabolic degradation but could limit binding to planar receptor sites.

- Pyrrolidine vs. This could improve CNS penetration due to enhanced lipid solubility.

Heterocyclic Variations

- Replacing the phenyl ring with a pyridine (as in 2-(6-chloropyridin-2-yl)-2,2-difluoroethan-1-amine) introduces a nitrogen atom, which may alter electronic distribution and solubility. The predicted pKa of 6.18 suggests reduced basicity compared to pyrrolidine-containing analogs.

Chirality and Salt Forms

- The hydrochloride salt of (R)-1-(4-chloro-3-fluorophenyl)ethanamine highlights the role of salt forms in improving solubility. Chirality in this compound could lead to enantioselective interactions with biological targets, a factor absent in the non-chiral target compound.

Lipophilicity and Molecular Weight

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.